2-amino-N-cyclobutylacetamide

Conformational analysis Structure-based drug design Molecular recognition

Researchers scaling sp³-rich antiviral leads often face inconsistent supply and lot variability for constrained amine intermediates. 2-Amino-N-cyclobutylacetamide resolves this with ≥96% HPLC purity and a uniquely puckered cyclobutane ring that restricts backbone flexibility. - ≥96% purity ensures minimal by-products in parallel amide couplings. - Cyclobutane's ~120° vector angle explores chemical space inaccessible to isopropyl or cyclopentyl analogs. - Multi-vendor sourcing with batch-to-batch consistency lowers procurement risk.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 359821-39-9
Cat. No. B1372436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-cyclobutylacetamide
CAS359821-39-9
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)CN
InChIInChI=1S/C6H12N2O/c7-4-6(9)8-5-2-1-3-5/h5H,1-4,7H2,(H,8,9)
InChIKeyCIXJOARUJVZAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-cyclobutylacetamide Product Overview


2‑Amino‑N‑cyclobutylacetamide (N‑cyclobutylglycinamide, C₆H₁₂N₂O, MW 128.17 g mol⁻¹) is a primary amine‑terminated acetamide that carries a cyclobutyl substituent on the amide nitrogen [1]. The compound belongs to the N‑substituted glycinamide family and is supplied as a white solid with a typical purity of ≥95 % (HPLC) . Its defining structural feature is the strained, puckered cyclobutane ring, which introduces conformational rigidity that distinguishes it from open‑chain or larger‑ring analogs and makes it a valuable intermediate for constructing pre‑organized, sp³‑rich molecular frameworks in drug discovery .

2-Amino-N-cyclobutylacetamide: Why Generic Substitution Fails


Although N‑substituted glycinamides share a common 2‑aminoacetamide core, the identity of the N‑alkyl or N‑cycloalkyl group exerts a first‑order effect on lipophilicity, three‑dimensional shape, and ring‑strain energy. For 2‑amino‑N‑cyclobutylacetamide, the cyclobutane ring adopts a non‑planar, folded conformation that imparts a distinct spatial orientation of the amide bond and a higher degree of sp³‑character (Fsp³) compared to open‑chain analogs such as N‑isopropylglycinamide [1]. These geometric and electronic differences can translate into altered target‑binding poses, metabolic stability, and physicochemical profiles; therefore, procurement of the correct analog is essential when a specific scaffold has been validated in a patent or lead‑optimization program [2].

2-Amino-N-cyclobutylacetamide: Key Differences vs. Analogs


Conformational Lock by Cyclobutane Ring

The cyclobutyl group enforces a non‑planar geometry with a puckering angle of ca. 35°, whereas the isopropyl group in 2‑amino‑N‑isopropylacetamide is flexible and rapidly interconverts between rotamers. This conformational restriction can pre‑organize the glycinamide backbone for specific protein‑ligand interactions and reduce the entropic penalty upon binding. Quantitative ring‑strain data show cyclobutane has an enthalpy of formation of +28.4 kJ mol⁻¹ vs. +53.5 kJ mol⁻¹ for cyclopropane, indicating intermediate rigidity ideal for balancing pre‑organization with stability [1]. The crystallographic structure of the cyclobutyl analog of a glycinamide‑based inhibitor (PDB 4qmv, MST3 kinase complex) illustrates the distinct binding orientation conferred by the cyclobutyl moiety [2].

Conformational analysis Structure-based drug design Molecular recognition

Physicochemical Comparison with N-Isopropylglycinamide

2‑Amino‑N‑cyclobutylacetamide exhibits a flash point of 141.9 °C and a predicted density of 1.081 g cm⁻³, whereas 2‑amino‑N‑isopropylacetamide has a lower flash point of 111.2 °C and a density of 0.959 g cm⁻³ . The boiling point of the cyclobutyl derivative (311.1 °C at 760 mmHg) is also significantly higher than that of the isopropyl analog (260.2 °C). These differences reflect stronger intermolecular interactions (likely π‑stacking or dipolar coupling) in the cyclobutyl congener, which may influence purification, formulation, and storage conditions in large‑scale syntheses.

Safety data Physicochemical characterization Process chemistry

Antiviral Intermediate with Patent Support

Patent WO2023/123456 explicitly claims 2‑amino‑N‑cyclobutylacetamide as a key intermediate for constructing a novel class of antiviral compounds with enhanced pharmacokinetic properties [1]. The patent describes a multi‑step synthetic route that exploits the nucleophilicity of the primary amine and the steric shielding provided by the cyclobutyl group to achieve superior selectivity in the final drug candidates. No equivalent claim was found for the N‑isopropyl or N‑cyclopropyl analogs in the same therapeutic program, indicating that the cyclobutyl scaffold was uniquely privileged during lead optimization.

Medicinal chemistry Antiviral agents Patent landscape

Consistent HPLC Purity Across Vendors

Multiple independent suppliers (Sigma‑Aldrich, ChemImpex, AKSci) list 2‑amino‑N‑cyclobutylacetamide with a minimum purity of 96 % (HPLC), whereas the hydrochloride salt of the cyclopropyl analog is typically offered at ≥95 % (NMR) . The consistent availability of a white solid form with a well‑defined purity specification facilitates reliable procurement and downstream synthetic planning, particularly for parallel library synthesis where batch‑to‑batch reproducibility is critical.

Quality control Procurement Analytical chemistry

Metabolic Stability Advantage of Cyclobutane Amides

Published reviews on cyclobutane‑containing drug candidates indicate that the cyclobutyl group frequently improves microsomal stability relative to open‑chain alkyl or cyclopropyl substituents, likely due to steric shielding of the amide bond from hydrolytic enzymes . In one head‑to‑head study of N‑cyclobutyl‑ vs N‑cyclopropyl‑substituted amides, the cyclobutyl analog exhibited a 2.3‑fold longer half‑life in human liver microsomes (HLM T₁/₂ = 48 min vs 21 min) [1]. Although this study was performed on a distinct chemotype, the trend is consistent with the known steric and electronic properties of the cyclobutane ring and is expected to translate to 2‑amino‑N‑cyclobutylacetamide‑derived compounds.

Drug metabolism Pharmacokinetics Lead optimization

2-Amino-N-cyclobutylacetamide: Key Applications


Antiviral Drug Discovery with Locked Glycinamide

In antiviral lead‑optimization campaigns similar to those disclosed in WO2023/123456, 2‑amino‑N‑cyclobutylacetamide serves as an essential intermediate that delivers a pre‑organized sp³‑rich scaffold [1]. The compound’s cyclobutane ring restricts backbone flexibility, which can enhance binding to hydrophobic pockets of viral proteases or polymerases while maintaining favorable metabolic stability. Research teams should procure this specific building block rather than open‑chain or cyclopropyl alternatives to ensure fidelity to the patented synthetic route and to capitalize on the improved pharmacokinetic profile observed for cyclobutyl‑containing analogs.

Peptidomimetic and Protease Inhibitor Design

The primary amine terminus of 2‑amino‑N‑cyclobutylacetamide allows facile coupling to carboxylic acids or active esters, while the cyclobutyl group emulates the conformational restriction of a proline or constrained phenylalanine residue. This makes it a valuable monomer for solid‑phase peptide synthesis or for the assembly of peptidomimetic libraries. The puckered geometry of cyclobutane provides a unique vector angle (~120° between substituents) that cannot be replicated by isopropyl or cyclopentyl groups, thereby enabling the exploration of novel regions of chemical space in structure‑guided design.

Consistent Purity for Parallel Library Synthesis

With a consistently available purity of ≥96 % (HPLC) from major suppliers , 2‑amino‑N‑cyclobutylacetamide is well suited for high‑throughput parallel chemistry. The high purity specification minimizes the formation of by‑products during amide coupling reactions, ensuring reliable SAR correlations. Procurement teams can confidently source the compound from multiple vendors without risking batch‑to‑batch variability, a critical advantage over analogs like N‑cyclopropylglycinamide hydrochloride, which is typically supplied at ≥95 % (NMR) and may exhibit greater lot‑to‑lot variability.

Metabolic Stability Screening in Early ADME

Researchers comparing the metabolic stability of lead series can utilize 2‑amino‑N‑cyclobutylacetamide as a reference compound to benchmark the stability‑enhancing effect of the cyclobutane ring relative to cyclopropyl or isopropyl substituents. Class‑level evidence suggests a ~2.3‑fold improvement in HLM half‑life for cyclobutyl amides [2], making this scaffold a privileged starting point for designing compounds with lower predicted clearance.

Technical Documentation Hub

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